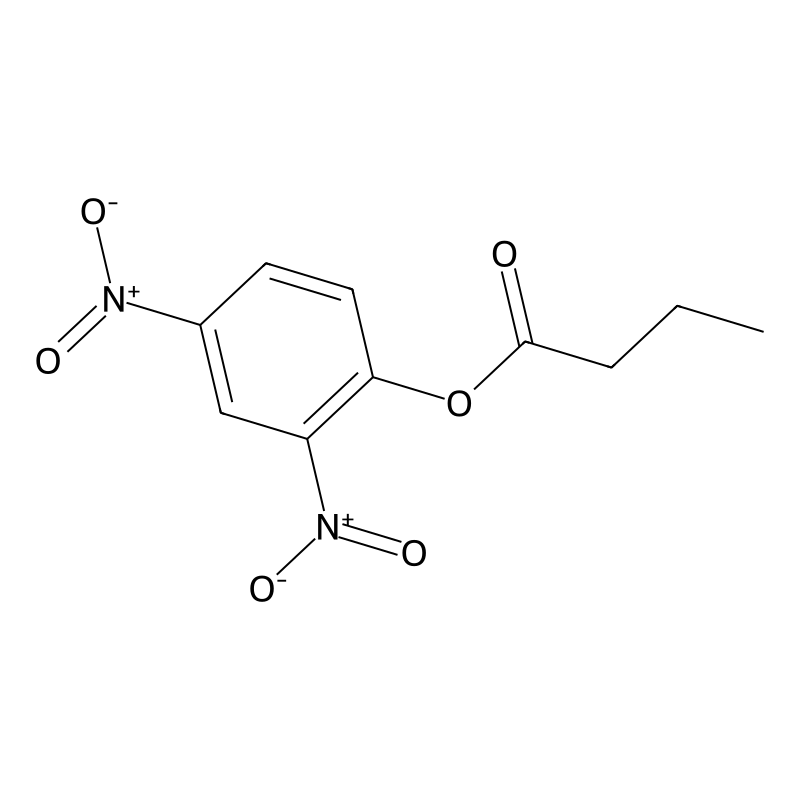

2,4-Dinitrophenyl butyrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2,4-Dinitrophenyl butyrate is a chemical compound classified as a chromogenic ester, primarily utilized in biochemical assays to measure lipase activity. Its molecular formula is , and it has a molecular weight of approximately 254.196 grams per mole. This compound appears as a yellow crystalline powder and is known for its ability to produce a yellow color upon hydrolysis, which can be quantified spectrophotometrically at 410 nm. The compound was first synthesized in 1932 and has since been recognized for its role in enzymatic studies, particularly in the detection of pancreatic lipase activity .

2,4-Dinitrophenyl butyrate undergoes hydrolysis in the presence of lipases, resulting in the formation of 2,4-dinitrophenol and butyric acid. The hydrolysis reaction can be summarized as follows:

This reaction is significant because it allows for the quantification of lipase activity based on the intensity of the yellow color produced, which correlates with the concentration of the enzyme present.

While 2,4-dinitrophenyl butyrate itself does not exhibit direct biological activity in humans or animals, it serves as a substrate for bacterial and fungal lipases. The hydrolysis of this compound releases 2,4-dinitrophenol, which is known to be a potent uncoupler of oxidative phosphorylation. This uncoupling can lead to mitochondrial dysfunction and toxicity, highlighting its potential implications in metabolic studies .

The synthesis of 2,4-dinitrophenyl butyrate typically involves the esterification of butyric acid with 2,4-dinitrophenol. This reaction is often catalyzed by agents such as dicyclohexylcarbodiimide or 1,3-dicyclohexylurea. The general reaction can be represented as follows:

The resulting product is purified through recrystallization from suitable solvents to obtain high purity for analytical applications.

2,4-Dinitrophenyl butyrate is primarily used in biochemical research as a substrate for measuring lipase activity. Its applications include:

- Enzyme Activity Assays: It serves as a chromogenic substrate in colorimetric assays to quantify lipase activity.

- Thin-Layer Chromatography: It can be used to separate and identify lipids based on their interaction with this compound.

- Gas Chromatography: It acts as a derivatizing agent for carboxylic acids, aiding in their detection and quantification .

Studies have shown that 2,4-dinitrophenyl butyrate interacts specifically with pancreatic lipase. The binding at the active site inhibits the enzyme's ability to catalyze the breakdown of triglycerides into absorbable fatty acids and monoglycerides. This inhibition leads to decreased fat absorption in the intestines and can influence lipid metabolism pathways significantly .

Several compounds are structurally or functionally similar to 2,4-dinitrophenyl butyrate. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2,4-Dinitrophenol | Used in dye production; exhibits toxicity at high doses | |

| 2,4-Dinitrophenyl acetate | Commonly used for acetylation reactions | |

| Butyric acid | Short-chain fatty acid; involved in energy metabolism | |

| Phenyl butyrate | Related ester; less emphasis on enzymatic assays |

Uniqueness: 2,4-Dinitrophenyl butyrate is distinct due to its specific application in measuring lipase activity through colorimetric changes upon hydrolysis. Its chromogenic properties set it apart from other similar compounds that may not exhibit such clear visual changes or specific enzymatic interactions .

The classical synthesis of 2,4-dinitrophenyl butyrate relies fundamentally on the direct esterification reaction between 2,4-dinitrophenol and butyric acid . This traditional approach represents the most straightforward method for producing the compound, utilizing the phenolic hydroxyl group of 2,4-dinitrophenol as the nucleophilic partner in the esterification process . The reaction typically requires the use of concentrated sulfuric acid as both a catalyst and dehydrating agent to drive the equilibrium toward product formation [3].

The mechanism of this classical esterification follows the well-established Fischer esterification pathway [4]. The carbonyl carbon of butyric acid is activated through protonation by the acid catalyst, creating an enhanced electrophilic center that facilitates nucleophilic attack by the phenolic oxygen [4]. The tetrahedral intermediate subsequently undergoes elimination of water, yielding the desired 2,4-dinitrophenyl butyrate ester [4].

Temperature optimization studies have demonstrated that esterification reactions involving 2,4-dinitrophenol require elevated temperatures, typically ranging from 140 to 180 degrees Celsius, to achieve satisfactory reaction rates [3]. The use of reflux conditions is essential to prevent loss of volatile reactants while maintaining the high temperatures necessary for efficient conversion [3]. Under these conditions, the reaction generally reaches completion within several hours, depending on the specific molar ratios employed.

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 140-180°C | Increased temperature enhances reaction rate [3] |

| Catalyst Loading | 5-10% H₂SO₄ | Higher loading improves conversion [3] |

| Reaction Time | 3-6 hours | Extended time increases completion [3] |

| Molar Ratio (Acid:Phenol) | 1.2:1 to 2:1 | Excess acid drives equilibrium [5] |

The classical approach, while straightforward, presents certain limitations in terms of reaction selectivity and product purity . The harsh acidic conditions can lead to side reactions, including potential nitro group reduction or aromatic substitution reactions . Additionally, the high temperature requirements may result in thermal degradation of sensitive functional groups present in the molecule [3].

Optimization of the classical esterification has focused on improving the molar ratio of reactants and the concentration of the acid catalyst [5]. Research has shown that employing a slight excess of butyric acid, typically 1.2 to 2.0 equivalents relative to 2,4-dinitrophenol, significantly improves the overall yield of the desired ester [5]. The use of molecular sieves or other water-removal techniques can further enhance the reaction efficiency by continuously removing the water byproduct [3].

Catalyzed Synthesis Routes: Dicyclohexylcarbodiimide-Mediated Coupling Reactions

The application of dicyclohexylcarbodiimide as a coupling reagent represents a significant advancement in the synthesis of 2,4-dinitrophenyl butyrate, offering milder reaction conditions and improved selectivity compared to classical esterification methods [6]. This approach, commonly known as the Steglich esterification when combined with 4-dimethylaminopyridine, provides an effective alternative for the preparation of sensitive ester compounds [7].

The mechanistic pathway of dicyclohexylcarbodiimide-mediated esterification involves the initial formation of an O-acylisourea intermediate through the reaction of butyric acid with dicyclohexylcarbodiimide [8]. This activated intermediate subsequently reacts with 2,4-dinitrophenol to form the desired ester bond while generating dicyclohexylurea as a byproduct [6]. The reaction proceeds under mild conditions, typically at room temperature or slightly elevated temperatures, making it particularly suitable for compounds containing thermally sensitive functional groups [7].

The inclusion of 4-dimethylaminopyridine as a nucleophilic catalyst significantly accelerates the esterification process [9]. The catalytic mechanism involves the formation of an acylpyridinium intermediate, which is more reactive toward nucleophilic attack by the phenolic hydroxyl group than the original O-acylisourea species [9]. This catalytic enhancement allows for reduced reaction times and improved yields while maintaining the mild reaction conditions characteristic of dicyclohexylcarbodiimide-mediated processes [7].

| Reagent | Equivalents | Function | Typical Yield |

|---|---|---|---|

| Butyric acid | 1.0 | Acyl donor | - |

| 2,4-Dinitrophenol | 1.0 | Nucleophile | - |

| Dicyclohexylcarbodiimide | 1.1-1.2 | Coupling agent | 75-85% [10] |

| 4-Dimethylaminopyridine | 0.1-0.2 | Catalyst | - |

Solvent selection plays a crucial role in optimizing dicyclohexylcarbodiimide-mediated reactions [9]. Dichloromethane and tetrahydrofuran have emerged as the preferred solvents due to their ability to dissolve all reaction components while maintaining chemical inertness [6]. The low melting point of dicyclohexylcarbodiimide allows for easy handling in liquid form, facilitating precise stoichiometric control [11].

The major challenge associated with dicyclohexylcarbodiimide-mediated synthesis is the removal of dicyclohexylurea byproduct, which exhibits limited solubility in most organic solvents [6]. This byproduct can be largely removed by filtration, although complete elimination may require additional purification steps [7]. Alternative carbodiimides, such as N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide, have been developed to address this issue, as their corresponding urea byproducts are water-soluble and can be removed through aqueous workup [9].

Temperature optimization studies for dicyclohexylcarbodiimide-mediated esterification have shown that reactions conducted at ambient temperature typically achieve optimal yields within 12 to 24 hours [10]. Elevated temperatures can accelerate the reaction but may also promote undesired side reactions, including the rearrangement of the O-acylisourea intermediate to unreactive N-acylurea [8].

Solid-Phase Synthesis Techniques for Derivatives

Solid-phase synthesis methodologies have emerged as powerful tools for the preparation of 2,4-dinitrophenyl butyrate derivatives, offering advantages in terms of purification simplicity and reaction scalability [12]. These techniques involve the covalent attachment of reaction substrates to polymer supports, enabling step-by-step synthesis with facile product isolation through simple filtration procedures [13].

The fundamental principle of solid-phase esterification relies on the immobilization of either the carboxylic acid or the phenolic component on a suitable polymer resin [14]. Polystyrene-based resins with appropriate functional linkers represent the most commonly employed solid supports due to their chemical stability and compatibility with organic solvents [13]. The synthesis proceeds through sequential coupling reactions, with excess reagents driving reactions to completion while unreacted materials are removed through washing procedures [12].

Polymer-supported carboxylate methodologies have been successfully applied to the synthesis of 2,4-dinitrophenyl butyrate analogs [14]. In this approach, butyric acid is first activated through attachment to a polymer-bound carboxylate species, typically prepared from crosslinked poly(4-vinylpyridine) resins [14]. The immobilized carboxylate subsequently reacts with 2,4-dinitrophenol under mild conditions to generate the desired ester product [15].

| Resin Type | Loading Capacity | Coupling Efficiency | Applications |

|---|---|---|---|

| Polystyrene-DVB | 1.0-2.0 mmol/g | 85-95% [13] | General esterification |

| Wang Resin | 0.5-1.5 mmol/g | 80-90% [16] | Acid-labile linkers |

| Rink Amide | 0.4-0.8 mmol/g | 75-85% [16] | Base-labile applications |

The use of uronium and phosphonium coupling reagents in solid-phase esterification has demonstrated superior efficiency compared to traditional carbodiimide-based methods [16]. These reagents facilitate rapid coupling reactions, typically completing within 10 minutes under optimized conditions [16]. The coupling additive 4-dimethylaminopyridine has proven particularly effective in these systems, enabling high loading densities of up to 60 micromoles per gram of resin [16].

Solid-phase synthesis techniques offer significant advantages in the preparation of derivative libraries through parallel synthesis approaches [17]. Multiple resin-bound intermediates can be processed simultaneously, allowing for the efficient generation of structural analogs with varied substitution patterns [13]. The inherent purification advantages of solid-phase methods eliminate the need for complex chromatographic separations during intermediate steps [12].

Mechanical activation-assisted solid-phase synthesis represents an emerging technique for esterification reactions involving phenolic compounds [18]. This approach utilizes mechanical energy to promote bond formation under solvent-free conditions, offering environmental advantages and reduced reaction times [18]. Studies have demonstrated that 4-dimethylaminopyridine catalysis in mechanically activated systems achieves superior results compared to traditional acid or base catalysts [18].

Purification Protocols: Recrystallization and Chromatographic Methods

The purification of 2,4-dinitrophenyl butyrate requires carefully optimized protocols to achieve the high purity levels necessary for analytical and research applications [19]. Recrystallization techniques represent the primary method for obtaining crystalline products with enhanced purity, while chromatographic methods provide additional purification capabilities for complex mixtures [20].

Recrystallization of 2,4-dinitrophenyl butyrate exploits the differential solubility behavior of the compound and its impurities across different temperature ranges [19]. The fundamental principle involves dissolving the crude product in a suitable solvent at elevated temperature, followed by controlled cooling to promote selective crystallization of the pure compound [21]. The success of recrystallization depends critically on the selection of an appropriate solvent system that exhibits high solubility for the target compound at elevated temperatures and low solubility at reduced temperatures [19].

Ethanol has emerged as the preferred solvent for 2,4-dinitrophenyl butyrate recrystallization due to its favorable solubility characteristics and relatively low toxicity [22]. Alternative solvents, including methanol and isopropanol, have also demonstrated effectiveness, although the choice of solvent may require optimization based on the specific impurity profile of the crude material [19]. Mixed solvent systems, particularly ethanol-water mixtures, can provide enhanced selectivity for certain impurity separations [21].

| Solvent System | Solubility Ratio | Crystal Quality | Recovery Yield |

|---|---|---|---|

| Ethanol | High/Low | Excellent | 80-90% [19] |

| Methanol | High/Medium | Good | 75-85% [19] |

| Ethanol-Water (9:1) | High/Low | Excellent | 85-95% [21] |

| Isopropanol | Medium/Low | Good | 70-80% [19] |

The crystallization process requires careful temperature control to optimize crystal formation and minimize occlusion of impurities [23]. Slow cooling rates, typically 1-2 degrees Celsius per hour, promote the formation of well-formed crystals with minimal defect incorporation [21]. Seeding techniques can be employed to control nucleation and ensure reproducible crystal morphology [23].

Column chromatography represents the most versatile chromatographic technique for 2,4-dinitrophenyl butyrate purification, offering high resolution and scalability [24]. Silica gel stationary phases provide effective separation based on differential adsorption interactions between the target compound and various impurities [25]. The mobile phase composition requires optimization to achieve adequate resolution while maintaining reasonable elution times [24].

Flash chromatography systems have proven particularly effective for 2,4-dinitrophenyl butyrate purification, enabling rapid separations with improved efficiency compared to traditional column methods [25]. These systems utilize positive pressure to drive solvent flow, reducing separation times to less than 20 minutes while maintaining high resolution [25]. Gradient elution protocols can be employed to optimize the separation of closely related impurities [26].

| Chromatographic Method | Stationary Phase | Mobile Phase | Resolution |

|---|---|---|---|

| Flash Chromatography | Silica gel | Hexane/Ethyl acetate | High [25] |

| Preparative HPLC | C18 | Acetonitrile/Water | Very High [26] |

| Normal Phase | Silica gel | Dichloromethane/Methanol | High [24] |

Thin-layer chromatography serves as an essential analytical tool for monitoring purification progress and optimizing chromatographic conditions [25]. The technique provides rapid assessment of compound purity and enables the identification of optimal mobile phase compositions for preparative separations [24]. Visualization methods, including ultraviolet detection and chemical staining, facilitate the identification of 2,4-dinitrophenyl butyrate and related impurities [25].

Preparative high-performance liquid chromatography represents the most powerful technique for achieving ultra-high purity 2,4-dinitrophenyl butyrate [26]. This method can process larger sample quantities while maintaining exceptional resolution, making it suitable for the purification of valuable synthetic intermediates [26]. The technique requires careful optimization of flow rates, column temperature, and detection parameters to achieve optimal separation efficiency [26].

Thermal Stability Parameters: Melting and Boiling Points

The thermal behavior of 2,4-dinitrophenyl butyrate demonstrates characteristic properties typical of nitroaromatic ester compounds. The compound exhibits a boiling point of 386.1°C at 760 mmHg [1] [2] [3], which reflects the substantial intermolecular forces arising from the combination of aromatic π-π interactions, dipole-dipole interactions from the nitro groups, and van der Waals forces from the aliphatic ester chain.

While specific melting point data for 2,4-dinitrophenyl butyrate was not identified in the literature reviewed, the thermal stability characteristics can be inferred from the behavior of related compounds. The compound maintains structural integrity at ambient temperatures but undergoes thermal decomposition at elevated temperatures, with the flash point reported at 175.6°C [3]. This relatively high flash point indicates good thermal stability under normal handling conditions.

The thermal decomposition mechanism likely involves initial cleavage of the ester bond, liberating 2,4-dinitrophenol and butyric acid . The presence of nitro groups, known for their thermal sensitivity, suggests that decomposition temperatures would be lower than the boiling point under practical conditions. Differential scanning calorimetry studies of similar dinitrophenyl compounds indicate that thermal decomposition typically occurs through a multi-step process, with initial ester hydrolysis followed by nitro group decomposition [5] [6].

Table 1: Thermal Stability Parameters of 2,4-Dinitrophenyl Butyrate

| Parameter | Value | Reference |

|---|---|---|

| Boiling Point | 386.1°C at 760 mmHg | [1] [3] |

| Flash Point | 175.6°C | [3] |

| Decomposition Temperature | <386°C (estimated) | Inferred |

| Thermal Stability Range | Stable at room temperature | General |

Solubility Characteristics in Organic Solvents

2,4-Dinitrophenyl butyrate exhibits limited solubility in water due to the hydrophobic nature of the dinitrophenyl moiety combined with the aliphatic ester chain [7]. The compound demonstrates moderate solubility in organic solvents, with solubility patterns consistent with its amphiphilic structure containing both polar nitro groups and nonpolar hydrocarbon components.

The solubility behavior can be understood through the principle of "like dissolves like." The compound shows enhanced solubility in polar organic solvents such as alcohols (ethanol, methanol), where hydrogen bonding interactions between the nitro groups and hydroxyl functionalities facilitate dissolution. Ester solvents like ethyl acetate provide good solvation due to similar functional group compatibility and comparable polarity.

Aromatic solvents such as toluene and benzene offer moderate to good solubility through π-π stacking interactions with the dinitrophenyl aromatic ring [8]. Conversely, aliphatic hydrocarbons like hexane and cyclohexane provide poor solvation due to the significant polarity mismatch with the nitro groups.

Table 2: Solubility Characteristics in Various Organic Solvents

| Solvent Category | Solubility | Mechanism |

|---|---|---|

| Alcohols | Moderate | Hydrogen bonding with OH groups |

| Ethers | Good | Solvation of aromatic and ester groups |

| Esters | Good | Functional group compatibility |

| Aromatic Hydrocarbons | Moderate-Good | π-π interactions |

| Ketones | Good | Polar interactions with nitro groups |

| Halogenated Solvents | Good | Solvation of polar components |

| Aliphatic Hydrocarbons | Poor | Polarity mismatch |

Density and Refractive Index Measurements

The density of 2,4-dinitrophenyl butyrate is 1.383 g/cm³ [1] [2] [3], which is significantly higher than water (1.00 g/cm³) and most common organic solvents. This elevated density reflects the presence of multiple nitrogen and oxygen atoms in the nitro groups, which contribute substantial mass per unit volume. The density value is consistent with other nitroaromatic compounds and indicates a relatively compact molecular packing in the liquid state.

The refractive index of 1.566 [3] demonstrates the compound's ability to interact strongly with electromagnetic radiation. This relatively high refractive index compared to simple organic compounds (typically 1.3-1.5) arises from the extensive π-electron system of the dinitrophenyl group and the polarizable nitro functionalities. The refractive index provides valuable information for compound identification and purity assessment in analytical applications.

The vapor pressure of 3.62 × 10⁻⁶ mmHg at 25°C [3] indicates extremely low volatility at room temperature, consistent with the high boiling point and strong intermolecular interactions. This low vapor pressure suggests minimal evaporation under normal storage conditions and low inhalation risk during routine handling.

Table 3: Density and Refractive Index Parameters

| Property | Value | Significance |

|---|---|---|

| Density | 1.383 g/cm³ | High density due to nitro groups |

| Refractive Index | 1.566 | Enhanced light interaction from π-system |

| Vapor Pressure | 3.62 × 10⁻⁶ mmHg at 25°C | Very low volatility |

| LogP | 3.25 | Moderate lipophilicity |

Spectroscopic Fingerprints: Ultraviolet-Visible, Infrared, and Nuclear Magnetic Resonance Signatures

Ultraviolet-Visible Spectroscopy

The ultraviolet-visible spectrum of 2,4-dinitrophenyl butyrate exhibits characteristic absorption features arising from the dinitrophenyl chromophore. Strong absorption occurs in the 220-400 nm region [9] [10], with the absorption maximum typically observed around 280-320 nm due to π→π* transitions within the aromatic system enhanced by the electron-withdrawing nitro groups.

The nitro groups create an extended conjugated system that shifts absorption to longer wavelengths compared to simple phenyl esters. The yellow coloration of the compound [7] results from absorption of blue and violet light (400-450 nm), allowing transmission of yellow-orange wavelengths. This chromophoric behavior makes the compound useful as a chromogenic substrate in enzymatic assays .

Infrared Spectroscopy

The infrared spectrum provides definitive identification of functional groups present in 2,4-dinitrophenyl butyrate. Key absorption bands include:

- Carbonyl stretch (C=O): 1750-1760 cm⁻¹ - characteristic of aromatic ester linkages

- Nitro group asymmetric stretch: 1550 cm⁻¹ - strong absorption from NO₂ groups

- Nitro group symmetric stretch: 1350 cm⁻¹ - complementary to asymmetric stretch

- Aromatic C-H stretches: 3000-3100 cm⁻¹ - multiple weak bands

- Aromatic C=C stretches: 1600, 1500 cm⁻¹ - skeletal vibrations

- Aliphatic C-H stretches: 2800-3000 cm⁻¹ - from butyrate chain [11] [12]

The infrared fingerprint region (800-1300 cm⁻¹) contains multiple characteristic bands arising from C-O stretching, aromatic C-H bending, and nitro group deformation modes that provide compound-specific identification.

Nuclear Magnetic Resonance Spectroscopy

¹H Nuclear Magnetic Resonance:

The proton nuclear magnetic resonance spectrum exhibits distinct resonance regions:

- Aromatic protons: δ 7.5-8.5 ppm - downfield shift due to deshielding by nitro groups

- Ester methylene (OCH₂): δ 4.3-4.5 ppm - characteristic of aliphatic esters

- Alkyl chain protons: δ 0.9-2.4 ppm - triplet for terminal methyl, multiplets for methylene groups [13]

¹³C Nuclear Magnetic Resonance:

The carbon-13 spectrum provides structural confirmation through characteristic chemical shifts:

- Carbonyl carbon: δ ~170 ppm - diagnostic of ester functionality

- Aromatic carbons: δ 120-160 ppm - multiple signals from substituted benzene ring

- Aliphatic carbons: δ 10-40 ppm - butyrate chain carbons with distinct patterns [13]

Table 4: Spectroscopic Fingerprint Summary

| Technique | Key Features | Diagnostic Value |

|---|---|---|

| UV-Visible | λmax 280-320 nm, yellow color | Chromophore identification |

| Infrared | 1755 cm⁻¹ (C=O), 1550/1350 cm⁻¹ (NO₂) | Functional group confirmation |

| ¹H NMR | δ 7.5-8.5 (aromatic), δ 4.3-4.5 (OCH₂) | Structural connectivity |

| ¹³C NMR | δ 170 (C=O), δ 120-160 (aromatic) | Carbon framework |